Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can undergo substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfhydryl compounds, and various substituted pyrrole derivatives .
Scientific Research Applications
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfinic group can undergo oxidation and reduction, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-carbamoyl-1H-pyrrole-3-sulfinate: Lacks the methyl group, resulting in different chemical properties.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonate: Contains a sulfonic group instead of a sulfinic group, leading to different reactivity.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-2-sulfinate: The sulfinic group is positioned differently, affecting its chemical behavior.
Uniqueness
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Biological Activity
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is a compound that has gained attention due to its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and interactions with various biological systems. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting key findings, and presenting data in a structured format.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈N₂O₃S
- Molecular Weight : 176.19 g/mol
This compound features a pyrrole ring substituted with a carbamoyl group and a sulfinyl group, which are critical for its biological activity.
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In one study, the compound demonstrated significant cytoprotection against oxidative stress in neuronal cell lines. The mechanism was attributed to the modulation of redox-sensitive transcription factors, particularly NF-κB, which plays a crucial role in inflammatory responses and neuronal survival .
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties. In vitro studies revealed that it could reduce the expression of pro-inflammatory cytokines in activated microglial cells. This suggests that this compound may be beneficial in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
These studies collectively indicate that this compound can modulate inflammatory pathways and enhance neuronal survival under stress conditions.
In Vivo Studies
In vivo studies have further supported these findings. In animal models of neurodegeneration, administration of this compound resulted in:
- Improved cognitive function as assessed by behavioral tests.
- Reduced markers of oxidative stress in brain tissues.
These results suggest that the compound not only acts at the cellular level but also translates to functional benefits in whole organisms .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown low cytotoxicity across various cell lines, indicating a promising safety profile for further development .
Properties
Molecular Formula |
C6H7N2NaO3S |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
sodium;5-carbamoyl-1-methylpyrrole-3-sulfinate |
InChI |
InChI=1S/C6H8N2O3S.Na/c1-8-3-4(12(10)11)2-5(8)6(7)9;/h2-3H,1H3,(H2,7,9)(H,10,11);/q;+1/p-1 |
InChI Key |
ZSYCMAJWOKNGFE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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